N-(9H-Fluorene-2-sulfonyl)-L-alanine
Description
N-(9H-Fluorene-2-sulfonyl)-L-alanine is a synthetic amino acid derivative featuring a fluorene-based sulfonyl group attached to the α-amino position of L-alanine. The compound combines the rigid aromatic fluorene scaffold with a sulfonamide linkage, which confers unique steric and electronic properties.
This compound is hypothesized to serve as a building block in peptide synthesis or medicinal chemistry, leveraging the fluorene group’s hydrophobicity for enhanced membrane permeability and the sulfonamide group’s role in hydrogen bonding or enzyme inhibition .
Properties
CAS No. |
56211-81-5 |
|---|---|
Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-2-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C16H15NO4S/c1-10(16(18)19)17-22(20,21)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10,17H,8H2,1H3,(H,18,19)/t10-/m0/s1 |
InChI Key |
KABXPHORPWEBHD-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluorene-2-sulfonyl)-L-alanine typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9H-Fluorene-2-sulfonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfonamide derivatives
Substitution: Various substituted sulfonyl derivatives
Scientific Research Applications
N-(9H-Fluorene-2-sulfonyl)-L-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Key Differences
Substituent Bulk and Hydrophobicity :
- The fluorene-2-sulfonyl group in the target compound introduces significant steric hindrance compared to phenylsulfonyl () or 4-fluorophenylsulfonyl () groups. This bulk may reduce solubility in aqueous media but enhance lipid bilayer penetration .
- In contrast, N-(3-Indolylacetyl)-L-alanine () contains an indole ring, which is less hydrophobic than fluorene but offers π-stacking capabilities for biomolecular interactions.
The 4-fluorophenylsulfonyl group () introduces electronegativity, enhancing stability against enzymatic degradation compared to non-fluorinated analogues.
Biological Relevance: N-(3-Indolylacetyl)-L-alanine has been identified as a prognostic biomarker in non-small cell lung cancer (NSCLC), with low levels correlating with longer progression-free survival .
Research Findings
- : Fmoc-phenylsulfonyl-L-alanine derivatives are utilized in SPPS, with the sulfonamide group resisting cleavage under standard acidic conditions (e.g., TFA) .
Biological Activity
N-(9H-Fluorene-2-sulfonyl)-L-alanine, a derivative of L-alanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorene moiety, which is known to enhance the pharmacological properties of amino acids. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of L-alanine with a suitable sulfonylating agent that incorporates the fluorene structure. The reaction conditions can significantly influence the yield and purity of the final product. The following general scheme outlines the synthetic pathway:
- Starting Materials : L-alanine and 9H-fluorene-2-sulfonyl chloride.
- Reaction Conditions : Typically conducted in an organic solvent under inert atmosphere to prevent moisture interference.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
This compound exhibits various biological activities attributed to its structural features:
- Anticancer Activity : Preliminary studies indicate that compounds with fluorene substituents can inhibit tumor growth by inducing apoptosis in cancer cells. This is often mediated through mitochondrial pathways and activation of caspases, which are crucial for the apoptotic process .
- Antioxidant Properties : The presence of the fluorene moiety may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in biological systems.
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes, impacting metabolic pathways relevant to disease states.
Case Studies
- Anticancer Efficacy :
- In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values were found to be comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 5.0 | Apoptosis induction |
| 5-Fluorouracil | A549 | 4.98 | Antimetabolite |
- Antioxidant Activity :
Research Findings
Recent research has focused on optimizing the synthesis and evaluating the biological activity of this compound through various assays:
- Cell Viability Assays : MTT assays demonstrated that treatment with this compound resulted in decreased viability of cancer cells in a dose-dependent manner.
- Apoptosis Assays : Flow cytometry analysis confirmed that exposure to this compound increased the percentage of apoptotic cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
